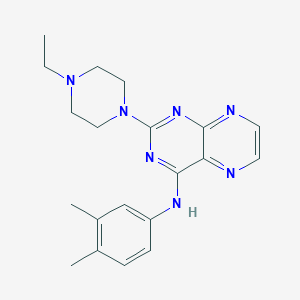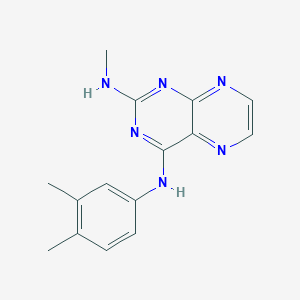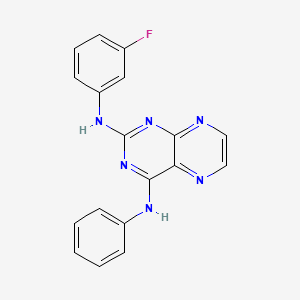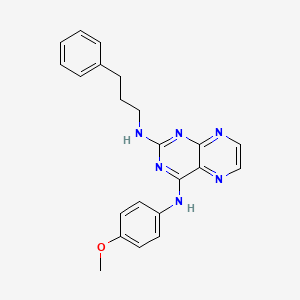![molecular formula C21H27N3O2 B6421302 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea CAS No. 941990-74-5](/img/structure/B6421302.png)
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea, also known as 4-PPP, is a synthetic compound that has been used in a variety of scientific research applications. It is an effective inhibitor of serotonin reuptake, and has been shown to have a variety of biochemical and physiological effects.
科学研究应用
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been used in a variety of scientific research applications, most notably as an inhibitor of serotonin reuptake. It has also been used to study the effects of serotonin on behavior, as well as to study the effects of serotonin on the brain. It has also been used to study the effects of serotonin on cardiovascular function and to study the effects of serotonin on the endocrine system.
作用机制
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea acts as an inhibitor of serotonin reuptake, meaning that it blocks the reuptake of serotonin into the presynaptic neuron, thus increasing the amount of serotonin available in the synaptic cleft. This increased availability of serotonin then leads to increased serotonin signaling in the postsynaptic neuron, leading to a variety of effects.
Biochemical and Physiological Effects
The increased availability of serotonin due to 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been shown to have a variety of biochemical and physiological effects. These effects include an increase in the release of dopamine, an increase in the release of noradrenaline, and an increase in the release of acetylcholine. It has also been shown to increase the firing of neurons in the hippocampus, and to increase the excitability of neurons in the prefrontal cortex. In addition, 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been shown to have antidepressant and anxiolytic effects in animal models.
实验室实验的优点和局限性
One of the main advantages of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is its ability to selectively increase serotonin levels in the brain. This makes it ideal for use in laboratory experiments, as it allows researchers to study the effects of serotonin on behavior and physiology without the use of drugs that have other effects. However, there are some limitations to using 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea for laboratory experiments. For example, it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. In addition, it has been shown to have some toxicity in animal models, meaning that caution should be taken when using it in laboratory experiments.
未来方向
There are a number of potential future directions for 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea research. One potential area of research is the development of more selective serotonin reuptake inhibitors that could be used for laboratory experiments. Another potential area of research is the development of new compounds that could be used to study the effects of serotonin on behavior and physiology. Finally, future research could focus on the development of new compounds that could be used to study the effects of serotonin on the brain, such as compounds that could be used to study the effects of serotonin on memory and learning.
合成方法
The synthesis of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is relatively straightforward and involves the reaction of piperidine and 4-phenoxyphenyl isocyanate. The reaction is catalyzed by anhydrous sodium carbonate, and the product is then purified by recrystallization. The final product is a white crystalline solid with a melting point of 142-144°C.
属性
IUPAC Name |
1-(4-phenoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17(24-14-6-3-7-15-24)16-22-21(25)23-18-10-12-20(13-11-18)26-19-8-4-2-5-9-19/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGJUIZJZAJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)


![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
![3-[2-(4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421320.png)
